(3-ethyl-1,2-oxazol-5-yl)methanethiol
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Overview
Description
(3-ethyl-1,2-oxazol-5-yl)methanethiol is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features an ethyl group at the third position and a methanethiol group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1,2-oxazol-5-yl)methanethiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors containing the necessary functional groups. For example, the reaction of 3-ethyl-2-nitropropene with thiourea under acidic conditions can yield the desired oxazole derivative. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the correct formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl group or the thiol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(3-ethyl-1,2-oxazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (3-ethyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-1,2-oxazol-5-yl)methanethiol
- (3-methoxy-1,2-oxazol-5-yl)methanethiol
- (5-methyl-1,2-oxazol-3-yl)methanethiol
Uniqueness
(3-ethyl-1,2-oxazol-5-yl)methanethiol is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.
Properties
CAS No. |
2763780-27-2 |
---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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